

# Torsional barriers in 2,2'-Diiodo-6,6'-dimethylbiphenyl

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## Compound of Interest

Compound Name: 2,2'-Diiodo-6,6'-dimethylbiphenyl

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An In-Depth Technical Guide on the Torsional Barriers in **2,2'-Diiodo-6,6'-dimethylbiphenyl**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the torsional barriers in **2,2'-Diiodo-6,6'-dimethylbiphenyl**, a molecule of significant interest due to its potential for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation about a single bond, are increasingly important in drug discovery and materials science. The steric hindrance introduced by the ortho-substituents dictates the rotational barrier and the stability of the individual atropisomers.

## Introduction to Torsional Barriers and Atropisomerism

In biphenyl systems, the rotation around the central carbon-carbon single bond is a key determinant of the molecule's three-dimensional structure and properties. When bulky substituents are present at the ortho positions (2, 2', 6, and 6'), steric hindrance can restrict this rotation to such an extent that stable, isolable rotational isomers, known as atropisomers, can be observed. This phenomenon is termed atropisomerism.<sup>[1][2]</sup> The energy required to overcome this restriction is known as the torsional or rotational barrier. A sufficiently high rotational barrier (generally > 100 kJ/mol) allows for the separation of enantiomeric atropisomers at room temperature.<sup>[2]</sup>

For **2,2'-Diiodo-6,6'-dimethylbiphenyl**, the four ortho-substituents—two iodine atoms and two methyl groups—create significant steric congestion, leading to a high barrier to rotation around the biphenyl axis. This makes it a prime candidate for exhibiting stable atropisomerism.

## Quantitative Data on Torsional Barriers in Related Biphenyls

While specific experimental data for the torsional barrier of **2,2'-Diiodo-6,6'-dimethylbiphenyl** is not readily available in the literature, we can estimate its magnitude by examining data from structurally analogous compounds. The table below summarizes experimentally determined and calculated torsional barriers for various ortho-substituted biphenyls, providing insight into the steric effects of iodine and methyl groups.

| Compound              | Substituents (ortho, ortho')      | Torsional Barrier (kcal/mol) | Method             |
|-----------------------|-----------------------------------|------------------------------|--------------------|
| Biphenyl              | H, H                              | ~1.4 (0°) / ~1.6 (90°)       | Experimental       |
| 2,2'-Dimethylbiphenyl | CH <sub>3</sub> , CH <sub>3</sub> | > 18                         | Experimental (NMR) |
| 2,2'-Difluorobiphenyl | F, F                              | ~15                          | Calculation (DFT)  |
| 2,2'-Dichlorobiphenyl | Cl, Cl                            | ~21                          | Calculation (DFT)  |
| 2,2'-Dibromobiphenyl  | Br, Br                            | ~23                          | Calculation (DFT)  |
| 2,2'-Diiodobiphenyl   | I, I                              | > 25 (estimated)             | Extrapolation      |

Note: The torsional barrier for 2,2'-diiodobiphenyl is an estimation based on the trend of increasing barrier with halogen size. The presence of two additional methyl groups in **2,2'-Diiodo-6,6'-dimethylbiphenyl** is expected to further increase this barrier significantly.

## Experimental and Theoretical Methodologies

The determination of torsional barriers in biphenyl systems relies on both experimental and computational techniques.

## Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to measure the kinetics of dynamic processes, including bond rotations.<sup>[3][4][5]</sup>

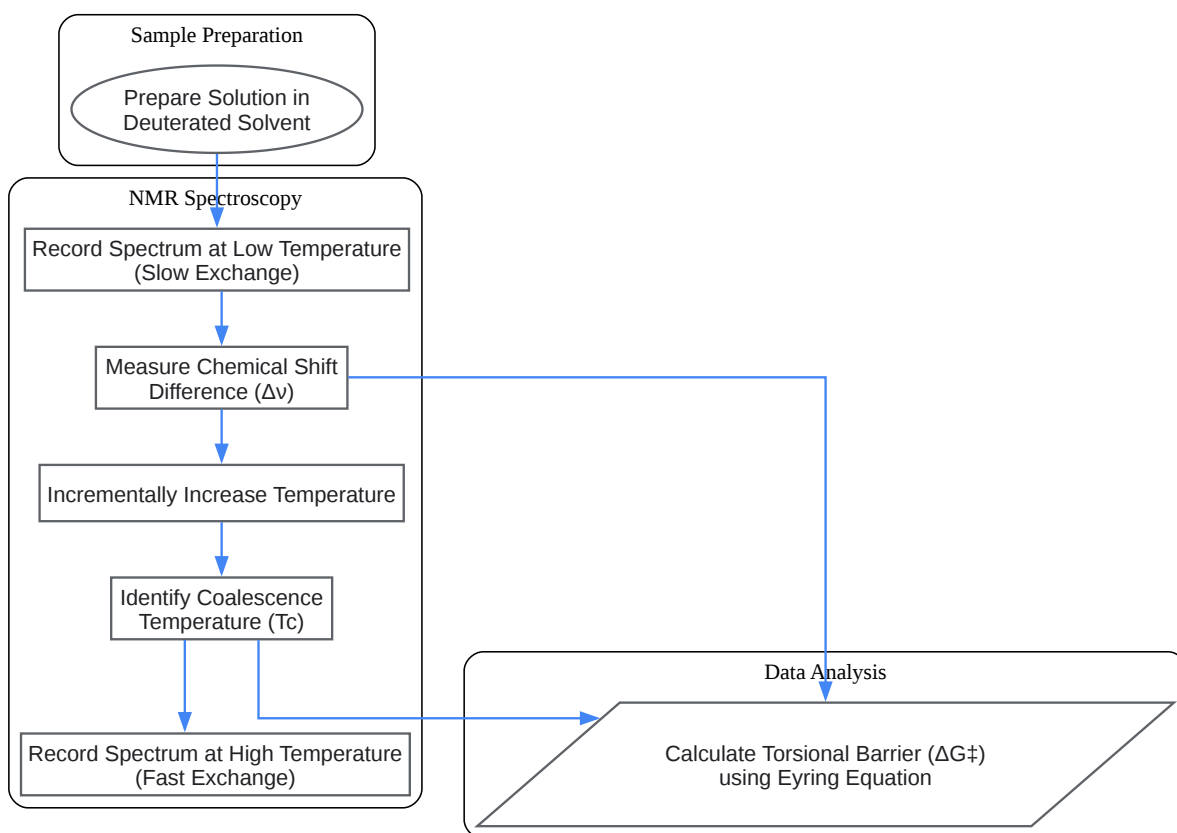
### Methodology:

- **Sample Preparation:** A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.
- **Low-Temperature Measurement:** The  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectrum is recorded at a low temperature where the rotation around the biphenyl bond is slow on the NMR timescale. At this temperature, distinct signals for the diastereotopic protons or carbons of the two atropisomers are observed. The chemical shift difference ( $\Delta\nu$ ) between these signals is measured.<sup>[5]</sup>
- **Temperature Increase:** The temperature of the sample is gradually increased in increments.
- **Coalescence Temperature Determination:** As the temperature rises, the rate of rotation increases. This causes the distinct NMR signals to broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature ( $T_c$ ).<sup>[5][6]</sup>
- **High-Temperature Measurement:** At temperatures well above  $T_c$ , the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.
- **Calculation of the Rotational Barrier:** The free energy of activation ( $\Delta G^\ddagger$ ), which represents the torsional barrier, can be calculated at the coalescence temperature using the Eyring equation:

$$\Delta G^\ddagger = 2.303 * R * T_c * [10.319 - \log(k/T_c)]$$

where  $R$  is the gas constant,  $T_c$  is the coalescence temperature in Kelvin, and  $k$  is the rate constant at coalescence, which can be calculated from  $\Delta\nu$ .

Visualization of the VT-NMR Experimental Workflow:



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Caption: Workflow for determining torsional barriers using Variable Temperature NMR.

## Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling and calculating torsional barriers.<sup>[7][8]</sup>

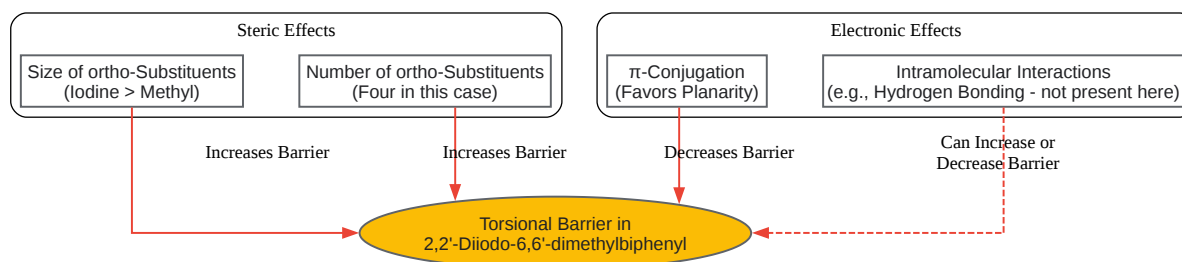
Methodology:

- **Geometry Optimization:** The ground state (stable, non-planar conformation) and the transition state (planar conformation) of the biphenyl molecule are modeled. The geometries of both states are optimized to find the lowest energy structures.
- **Energy Calculation:** The electronic energies of the optimized ground state and transition state are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G\* or larger).<sup>[7]</sup> For accurate results, especially with bulky substituents, dispersion corrections (e.g., -D3) are often included.<sup>[7]</sup>
- **Torsional Barrier Calculation:** The torsional barrier is the difference in energy between the transition state and the ground state.
- **Frequency Calculations:** Vibrational frequency calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond). These calculations also provide zero-point vibrational energy (ZPVE) corrections, which can be added to the electronic energies for a more accurate barrier height.

## Factors Influencing the Torsional Barrier

The magnitude of the torsional barrier in ortho-substituted biphenyls is influenced by a combination of factors.

Visualization of Influencing Factors:



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Caption: Key factors influencing the torsional barrier in substituted biphenyls.

## Conclusion

The presence of four bulky ortho-substituents in **2,2'-Diiodo-6,6'-dimethylbiphenyl** leads to a significant torsional barrier, making it a highly interesting candidate for studies in atropisomerism. While direct experimental data for this specific molecule is yet to be reported, insights from analogous compounds and established experimental and theoretical methodologies provide a strong framework for its investigation. The detailed protocols for VT-NMR and DFT calculations outlined in this guide offer robust approaches for the precise determination of its rotational energy profile. Such studies are crucial for the rational design of new chiral ligands, catalysts, and pharmaceuticals where the controlled three-dimensional arrangement of molecular fragments is paramount.

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